molecular formula C10H15NS2 B13283686 N-(thiophen-2-ylmethyl)thian-3-amine

N-(thiophen-2-ylmethyl)thian-3-amine

Cat. No.: B13283686
M. Wt: 213.4 g/mol
InChI Key: HKWZDLWKKIASJU-UHFFFAOYSA-N
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Description

N-(Thiophen-2-ylmethyl)thian-3-amine ( 1341030-80-5) is a chemical compound of interest in research and development, particularly in the field of agrochemical and pharmaceutical discovery. It features a molecular formula of C 10 H 15 NS 2 and a molecular weight of 213.36 g/mol . The structure of this compound incorporates both a thiophene and a thiane (tetrahydrothiopyran) ring, linked by a methylamine group. This combination of sulfur-containing heterocycles is significant in modern chemical research. Thiophene motifs are recognized as privileged structures in medicinal and agricultural chemistry, frequently appearing in compounds with documented biological activities . For instance, thiophene-containing molecules are extensively studied and utilized in commercial fungicides, demonstrating the potential of this heterocycle in creating effective crop protection agents . The specific physicochemical and biological properties of this compound are a subject for ongoing investigation, positioning it as a valuable building block for further structural optimization and synthesis of novel active molecules. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NS2

Molecular Weight

213.4 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)thian-3-amine

InChI

InChI=1S/C10H15NS2/c1-3-9(8-12-5-1)11-7-10-4-2-6-13-10/h2,4,6,9,11H,1,3,5,7-8H2

InChI Key

HKWZDLWKKIASJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NCC2=CC=CS2

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry of N Thiophen 2 Ylmethyl Thian 3 Amine

Established Synthetic Routes and Reaction Conditions

While a direct, single-step synthesis of N-(thiophen-2-ylmethyl)thian-3-amine is not extensively documented, its preparation can be logically deduced from established methodologies for the synthesis of analogous secondary and tertiary amines. These routes typically involve either the reaction of a primary amine with an alkylating agent or the reductive amination of an aldehyde.

Direct amination, in the context of synthesizing the target compound, would most practically involve the N-alkylation of thian-3-amine (B2788540) with a suitable thiophen-2-ylmethyl electrophile, such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene. This reaction is a nucleophilic substitution where the nitrogen atom of the thian-3-amine attacks the electrophilic carbon of the thiophen-2-ylmethyl halide, displacing the halide to form the desired C-N bond.

The N-alkylation of secondary amines with alkyl halides is a fundamental transformation in organic synthesis. To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. nih.gov The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) often being effective. nih.gov

A general method for the direct N-alkylation of secondary amines involves the use of Huenig's base (N,N-diisopropylethylamine) in acetonitrile. nih.gov This approach is noted for its high functional group tolerance and operationally convenient conditions, proceeding without the need for transition metal catalysts. nih.gov

Alternatively, direct C-H amination of heteroarenes has emerged as a powerful tool, though it is more commonly applied to pyridine (B92270) and other nitrogen-containing aromatic systems. sigmaaldrich.com

Table 1: General Conditions for Direct N-Alkylation of Secondary Amines
ParameterTypical ConditionsReference
Alkylating AgentAlkyl Halide (e.g., 2-(chloromethyl)thiophene) nih.gov
AmineSecondary Amine (e.g., Thian-3-amine) nih.gov
BaseHuenig's Base (N,N-diisopropylethylamine) nih.gov
SolventAcetonitrile nih.gov
TemperatureRoom Temperature nih.gov

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. georgiasouthern.edunih.gov This methodology can be effectively applied to the synthesis of this compound, particularly for the N-alkylation or reductive amination steps.

Microwave irradiation can significantly reduce reaction times for the N-alkylation of amines with alcohols, a process often catalyzed by metal salts like MnCl₂. nih.gov This approach offers advantages such as stable reaction profiles, a wide substrate scope, and excellent yields under easy workup conditions. nih.gov For the synthesis of the target compound, this could involve the reaction of thian-3-amine with thiophen-2-ylmethanol under microwave irradiation in the presence of a suitable catalyst.

Furthermore, microwave assistance has been successfully employed in the synthesis of various thiophene (B33073) derivatives. For instance, the Gewald reaction to produce 5-substituted-2-aminothiophenes from arylacetaldehydes shows significantly reduced reaction times (from 4 hours to 20 minutes) and improved yields and purity when conducted under microwave irradiation. nih.govstackexchange.com Similarly, the synthesis of new thiophene-derived α-aminophosphonic acids under microwave irradiation resulted in high yields (86.95% to 96.98%) in very short reaction times. nih.gov These examples highlight the potential efficiency of microwave-assisted methods for synthesizing the target molecule.

A protocol for the direct N-alkylation of amines with alkyl halides in aqueous media under microwave irradiation has also been reported as a greener alternative that avoids the use of transition metal catalysts. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation
ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeHoursMinutes nih.govstackexchange.com
YieldModerate to GoodGood to Excellent nih.govstackexchange.com
ConditionsOften requires higher temperatures and longer reflux timesPrecise temperature control, rapid heating georgiasouthern.edunih.gov

The Ugi four-component reaction (U-4CR) is a powerful multicomponent reaction that allows for the rapid synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. rsc.orgorganic-chemistry.orgwikipedia.org While the direct product of the Ugi reaction is a bis-amide, this methodology can be adapted for the synthesis of analogous structures and serves as a key step in the generation of compound libraries for drug discovery. georgiasouthern.edu

For the synthesis of a compound analogous to this compound, a modified Ugi reaction or a post-Ugi transformation would be necessary. A standard Ugi reaction involving thiophene-2-carbaldehyde (B41791), thian-3-amine, a carboxylic acid, and an isocyanide would yield a complex α-aminoacyl amide. However, variations of the Ugi reaction exist that can lead to different scaffolds.

For instance, Ugi-adducts derived from thiophene-2-carbaldehyde have been utilized in post-Ugi cyclization reactions to construct various heterocyclic compounds, although sometimes with moderate yields. nih.govfrontiersin.org The versatility of the Ugi reaction lies in the ability to vary each of the four components, allowing for the creation of a wide diversity of structures. chemrxiv.org

The mechanism of the Ugi reaction is believed to involve the initial formation of an imine from the condensation of the amine and the aldehyde. rsc.orgorganic-chemistry.org This is followed by the addition of the carboxylic acid and the isocyanide, culminating in an acyl transfer to generate the final product. rsc.orgorganic-chemistry.org

The synthesis of structurally related thiols and amines often involves multi-step pathways that allow for the controlled introduction of functional groups and the construction of the desired molecular framework. For instance, the synthesis of substituted tetrahydrothiophenes and tetrahydrothiopyrans (thianes) can be achieved through methods like thia-Prins cyclization. researchgate.net This reaction, mediated by trimethylsilyltrifluoromethanesulfonate, can produce these sulfur-containing heterocycles with good diastereoselectivity and in high yields. researchgate.net

Another approach to tetrahydrothiophene (B86538) derivatives involves the intramolecular cycloaddition of alkynyl halides with a thiol precursor like potassium ethyl xanthogenate (EtOCS₂K). rsc.org This method is noted for its excellent regioselectivity and functional group compatibility. rsc.org

For thiophene-containing compounds, multi-step syntheses are also common. For example, thiophene-substituted NH-pyrazoles have been synthesized from corresponding chalcone (B49325) analogues in a three-step sequence involving bromine addition, conversion to β-diketones, and subsequent ring closure. upb.ro The synthesis of bioactive heterocyclic compounds often relies on such multi-step strategies to build molecular complexity. researchgate.net

A highly plausible route to this compound involves the formation and subsequent reduction of a thiophene-based Schiff base. This approach begins with the condensation reaction between thiophene-2-carbaldehyde and thian-3-amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate, which then dehydrates to form the corresponding imine, or Schiff base.

This condensation is a well-established reaction, and thiophene-derived Schiff bases have been synthesized with various amines. nih.gov For example, new thiophene-based Schiff bases containing piperidine (B6355638) rings have been synthesized in high yield and short reaction times by reacting thiophene-2-carbaldehyde with piperidine derivatives, often without the need for a catalyst or solvent. acgpubs.org

Once the Schiff base, N-(thiophen-2-ylmethylidene)thian-3-amine, is formed, it can be readily reduced to the target secondary amine, this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This two-step sequence of condensation followed by reduction is a form of reductive amination.

Table 3: Two-Step Synthesis via Schiff Base Formation and Reduction
StepReactionTypical ReagentsReference
1Schiff Base FormationThiophene-2-carbaldehyde, Thian-3-amine, Ethanol (B145695) (solvent) acgpubs.org
2Reduction of ImineSodium Borohydride (NaBH₄) or H₂/Pd-C youtube.com

Chemical Reactivity and Transformation Analysis

The chemical reactivity of this compound is dictated by the functional groups present in its structure: a secondary amine, a thiophene ring, and a thiane (B73995) ring.

The secondary amine moiety is the most reactive site for many transformations. It can undergo further N-alkylation with another equivalent of an alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt. google.com It can also react with acyl chlorides or anhydrides to form amides. The nitrogen lone pair also imparts basic properties to the molecule, allowing it to form salts with acids.

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The position of substitution on the thiophene ring will be directed by the activating effect of the alkylamino substituent. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also powerful methods for the functionalization of thiophene rings. acgpubs.orgnih.gov

The thiane ring , being a saturated heterocyclic system, is generally less reactive than the thiophene ring. However, the sulfur atom can be oxidized to form a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. Ring-opening reactions of the thiane ring are also possible under certain conditions, although this would require more forcing conditions.

Oxidation Reactions of the Thiophene Ring and Thian-3-amine Moiety

The presence of two sulfur atoms, one in the aromatic thiophene ring and one in the saturated thian ring, makes this compound susceptible to oxidation. The degree of oxidation can typically be controlled by the choice of oxidizing agent and reaction conditions, leading to the formation of sulfoxides and sulfones.

The sulfur atom in the thian ring is analogous to a dialkyl sulfide (B99878) and is readily oxidized. Treatment with mild oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄) is expected to yield the corresponding thian-1-oxide. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or excess H₂O₂, can further oxidize the sulfide to a thian-1,1-dioxide (a sulfone). nih.gov

The thiophene sulfur is part of an aromatic system and is consequently less reactive towards oxidation. However, oxidation is possible under specific conditions, often with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction can lead to the formation of a thiophene S-oxide, which is a reactive intermediate. wikipedia.org In some cases, this intermediate can undergo further reactions or rearrangements. wikipedia.org The selective oxidation of one sulfur atom over the other would depend heavily on the chosen reagent and reaction parameters. For instance, oxidation of similar 1,3-thiazinan-4-ones has been achieved using 30% H₂O₂ in the presence of tungsten oxide (WO₃). nih.gov

Table 1: Potential Oxidation Reactions
MoietyReagentExpected Product
Thian RingHydrogen Peroxide (H₂O₂)This compound 1-oxide (Sulfoxide)
Thian RingPotassium Permanganate (KMnO₄)This compound 1,1-dioxide (Sulfone)
Thiophene Ringm-CPBAThis compound S-oxide (Thiophene)

Reduction Reactions and Amine Functional Group Transformations

The secondary amine in this compound is a key site for functional group transformations. While the thiophene ring is generally stable to many reducing agents due to its aromaticity, the amine group can be modified, and under harsh conditions, the thiophene ring can undergo reductive desulfurization. Amine functional group transformations are a critical aspect of modifying the molecule's properties. One such transformation is N-dealkylation, the removal of an N-alkyl group, which is an important pathway in both chemical synthesis and the metabolism of xenobiotics. rug.nl

Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (SₑAr). bhu.ac.in It is significantly more reactive than benzene (B151609). bhu.ac.in Substitution occurs preferentially at the C2 (α) position. Since the C2 position in this compound is already substituted, electrophilic attack is highly favored at the C5 position, which is the other α-position. researchgate.net The mechanism involves the formation of a resonance-stabilized cationic intermediate (a sigma complex). researchgate.net

Common electrophilic substitution reactions include:

Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would likely yield the 5-bromo or 5-chloro derivative, respectively.

Nitration: Nitration can be achieved with mild nitrating agents, such as acetyl nitrate (B79036), to introduce a nitro group at the C5 position.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, would introduce an acyl group at the C5 position.

Table 2: Predicted Electrophilic Substitution Reactions
ReactionReagentExpected Major Product
BrominationN-Bromosuccinimide (NBS)N-((5-bromothiophen-2-yl)methyl)thian-3-amine
NitrationAcetyl nitrate (CH₃COONO₂)N-((5-nitrothiophen-2-yl)methyl)thian-3-amine
AcylationAcetyl chloride / AlCl₃1-(5-((thian-3-ylamino)methyl)thiophen-2-yl)ethan-1-one

Nucleophilic Substitution Reactions of the Amine Group

The secondary amine group possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. It can react with a variety of electrophiles. msu.edu A common reaction is N-alkylation, where the amine attacks an alkyl halide in an Sₙ2 reaction to form a tertiary amine. msu.edu This reaction can sometimes proceed further to form a quaternary ammonium salt if excess alkyl halide is used. youtube.comlibretexts.org

Another important reaction is acylation, where the amine reacts with acyl chlorides or anhydrides to form amides. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), to neutralize the acidic byproduct (e.g., HCl). mdpi.com

Table 3: Nucleophilic Reactions of the Amine Group
Reaction TypeElectrophileProduct Class
N-AlkylationAlkyl Halide (e.g., CH₃I)Tertiary Amine
N-AcylationAcyl Chloride (e.g., CH₃COCl)Amide
N-SulfonylationSulfonyl Chloride (e.g., TsCl)Sulfonamide

Mannich Reaction Participation and Complex Structure Formation

The secondary amine of this compound can participate in the Mannich reaction. researchgate.net This is a three-component condensation reaction involving a non-enolizable aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom (an enolizable carbonyl compound, for example). oarjbp.com The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. This iminium ion is then attacked by the nucleophilic carbon of the active hydrogen compound. nih.gov The participation of this compound in a Mannich reaction would lead to the formation of a more complex structure, known as a Mannich base, by attaching a new substituent via a methylene (B1212753) bridge to the amine nitrogen. oarjbp.com

Optimization Strategies in Synthetic Chemistry

Optimizing the synthesis of derivatives of this compound involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and byproducts. Key strategies include:

Catalyst and Ligand Selection: For cross-coupling reactions or other catalyzed processes, screening different catalysts (e.g., palladium, iridium, ruthenium complexes) and ligands can dramatically affect efficiency. organic-chemistry.orgmdpi.com

Solvent and Base Effects: The choice of solvent can influence reactant solubility and reaction rates. The strength and type of base are critical, especially in reactions involving deprotonation or neutralization steps, such as amine alkylations or condensation reactions. researchgate.net

Temperature and Concentration Control: Adjusting the reaction temperature can control the rate of reaction and influence selectivity between competing pathways. Reaction concentration can also be a key factor, with high dilution conditions sometimes favoring intramolecular over intermolecular reactions. researchgate.net

Purification Techniques: Development of efficient purification protocols, such as column chromatography, crystallization, or distillation, is essential for isolating the target compound in high purity. nih.gov

Enhancing Reaction Yields and Purity

The efficiency of this compound synthesis is highly dependent on the chosen methodology and the meticulous control of reaction parameters. Both reductive amination and nucleophilic substitution pathways present unique challenges and opportunities for optimization.

In the reductive amination approach, thiophene-2-carboxaldehyde is reacted with thian-3-amine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. The choice of reducing agent is critical in this process. While powerful reducing agents like lithium aluminum hydride could be used, they may lead to undesired side reactions. A milder and more selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is often preferred as they can selectively reduce the imine in the presence of the aldehyde, minimizing side products. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol at room temperature.

To enhance the yield and purity, several factors can be fine-tuned. The stoichiometry of the reactants is important; using a slight excess of the amine can help drive the reaction towards completion. The pH of the reaction medium also plays a significant role in imine formation and the stability of the reducing agent. Maintaining a weakly acidic environment (pH 5-6) is often optimal. Purification is typically achieved through column chromatography on silica (B1680970) gel, which effectively separates the product from unreacted starting materials and byproducts.

The nucleophilic substitution pathway offers an alternative route, involving the reaction of 2-(chloromethyl)thiophene with thian-3-amine. google.comontosight.ai This reaction is generally performed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being suitable.

Optimization of this method involves controlling the reaction temperature to prevent the formation of over-alkylated tertiary amine products. researchgate.net Running the reaction at or slightly above room temperature is a common starting point. The purity of the 2-(chloromethyl)thiophene is paramount, as impurities can lead to the formation of colored byproducts that are difficult to remove. Purification of the final product is typically accomplished by acid-base extraction followed by column chromatography.

The following table summarizes key parameters for enhancing yield and purity in the synthesis of this compound:

ParameterReductive AminationNucleophilic Substitution
Reactants Thiophene-2-carboxaldehyde, Thian-3-amine2-(chloromethyl)thiophene, Thian-3-amine
Reagent Sodium cyanoborohydride or Sodium triacetoxyborohydrideTriethylamine or Diisopropylethylamine
Solvent Methanol or EthanolDimethylformamide or Acetonitrile
Temperature Room TemperatureRoom Temperature to 40 °C
Key Considerations Control of pH (5-6)Use of a non-nucleophilic base
Purification Column ChromatographyAcid-Base Extraction, Column Chromatography

Methodological Refinements for Scalability in Laboratory Synthesis

Transitioning the synthesis of this compound from a small-scale experiment to a larger, laboratory-scale preparation necessitates methodological refinements to ensure safety, efficiency, and reproducibility.

For the reductive amination route, on a larger scale, the exothermicity of the reduction step needs to be managed. This can be achieved by slow, portion-wise addition of the reducing agent while monitoring the internal temperature of the reaction vessel. The use of sodium triacetoxyborohydride is often favored for scale-up as it is less toxic and easier to handle than sodium cyanoborohydride. Post-reaction workup for larger batches may involve a quenching step with a dilute acid to neutralize any remaining reducing agent, followed by extraction with a suitable organic solvent. Crystallization of the product from an appropriate solvent system can be an effective and scalable purification method, potentially reducing the reliance on large-scale column chromatography.

The following table outlines methodological refinements for the scalable laboratory synthesis of this compound:

RefinementReductive AminationNucleophilic Substitution
Reagent Handling Portion-wise addition of reducing agentControlled addition of alkylating agent
Temperature Control External cooling during reductionMonitoring of internal reaction temperature
Workup Quenching with dilute acid, extractive workupFiltration of salt byproduct, extractive workup
Purification CrystallizationCrystallization or large-scale chromatography
Solvent Use Use of minimal effective solvent volumePotential for solvent recycling

By implementing these refinements, the synthesis of this compound can be effectively scaled up in a laboratory setting, ensuring consistent yield and purity while maintaining safe operating conditions.

Advanced Structural Characterization and Computational Chemistry of N Thiophen 2 Ylmethyl Thian 3 Amine

Spectroscopic Analysis for Structural Elucidation and Validation

Spectroscopic techniques are fundamental in determining the molecular structure, conformation, and electronic properties of N-(thiophen-2-ylmethyl)thian-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. For this compound, ¹H and ¹³C NMR spectra would offer definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiophene (B33073), thiane (B73995), and linker protons.

Thiophene Protons: The three protons on the thiophene ring would typically appear in the aromatic region, approximately between δ 6.9 and 7.4 ppm. rsc.org

Methylene (B1212753) Bridge Protons (-CH₂-N): The two protons of the methylene group connecting the thiophene ring to the nitrogen atom are expected to resonate as a singlet around δ 4.0 ppm. rsc.org

Thiane Ring Protons: The protons on the saturated thiane ring, including the proton on the carbon bearing the amino group (C3), would appear further upfield. The H-C-N proton resonance for amines is typically observed around 2.7 ppm. libretexts.org

Amine Proton (-NH-): The secondary amine proton would likely appear as a broad singlet, with a chemical shift that can vary significantly due to solvent effects and hydrogen bonding. libretexts.orgdocbrown.info

¹³C NMR: The carbon NMR spectrum would complement the proton data, with characteristic shifts for each carbon environment.

Thiophene Carbons: The carbons of the thiophene ring are expected in the range of δ 124-145 ppm. rsc.org

Methylene Bridge Carbon (-CH₂-N): The carbon of the benzylic-like methylene linker would likely appear around δ 47-53 ppm. rsc.org

Thiane Ring Carbons: The carbons of the saturated thiane ring would be found in the upfield region of the spectrum, typically between δ 10-65 ppm for carbons attached to a nitrogen atom. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Thiophene-H6.9 - 7.4-
Thiophene-C-124 - 145
-CH₂- (linker)~ 4.047 - 53
Thiane-CH-N~ 2.710 - 65
Thiane-CH₂UpfieldUpfield
-NH-Variable (broad)-

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, the spectrum would be characterized by several key absorption bands.

N-H Stretch: As a secondary amine, a single, moderately weak absorption band is expected in the region of 3350-3310 cm⁻¹, corresponding to the N-H stretching vibration. analyzetest.com

C-H Stretches: Aromatic C-H stretching vibrations from the thiophene ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the thiane and methylene groups would be observed just below 3000 cm⁻¹.

N-H Bend: A bending vibration for the secondary amine may be observed, although it is often weak. analyzetest.com

C-N Stretch: The C-N stretching vibration for an aliphatic amine is typically found in the 1250-1020 cm⁻¹ region. analyzetest.com

Thiophene Ring Vibrations: Vibrations associated with the thiophene ring, including C=C stretching, would appear in the fingerprint region.

Table 2: Characteristic FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3350 - 3310Weak to Medium
Aromatic C-HC-H Stretch> 3000Medium
Aliphatic C-HC-H Stretch< 3000Strong
Primary AmineN-H Bend1650 - 1580Medium
Aliphatic AmineC-N Stretch1250 - 1020Medium to Weak

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. For this compound (C₁₀H₁₅NS₂), the molecular weight is 213.37 g/mol .

Molecular Ion Peak (M⁺): According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at an m/z of 213. libretexts.org

Fragmentation Pattern: The fragmentation of amines is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org A likely fragmentation pathway would involve the loss of a thiophen-2-ylmethyl radical or cleavage adjacent to the nitrogen within the thiane ring, leading to the formation of a resonance-stabilized nitrogen-containing cation. libretexts.orgarkat-usa.org

Crystallographic Studies and Solid-State Architecture

While the crystal structure of this compound has not been reported, analysis of related compounds provides insight into the potential solid-state architecture. Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles. carleton.educreative-biostructure.com

Single-Crystal X-ray Diffraction Analysis of Related Compounds

The study of compounds containing the N-(thiophen-2-ylmethyl) moiety or similar structural features can help predict the crystallographic properties of the target molecule.

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions (a, b, c, α, β, γ) and the symmetry operations defined by the space group are unique to a given crystalline solid. Analysis of related thiophene-containing amine and imine derivatives reveals common crystal systems and space groups. For instance, monoclinic crystal systems with space groups such as Pc, C2/c, and P2₁/c are frequently observed in related structures. researchgate.netresearchgate.netnih.gov

Table 3: Crystallographic Data for Compounds Related to this compound
CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersRef.
N-[(E)-Thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amineC₁₂H₈N₂S₂MonoclinicPca = 10.7244 Å, b = 4.6021 Å, c = 11.1280 Å, β = 100.367° researchgate.net
2-(Thiophen-2-yl)-N-(4-{(E)-[2-(thiophen-2-yl)ethyl]iminomethyl}benzylidene)ethanamineC₂₀H₂₀N₂S₂MonoclinicC2/ca = 9.8592 Å, b = 7.1533 Å, c = 25.678 Å, β = 96.646° researchgate.net
5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amineC₇H₇N₃S₂MonoclinicP2₁/ca = 11.2970 Å, b = 6.6094 Å, c = 11.2480 Å, β = 97.243° nih.gov

Based on a comprehensive search for published scientific data, the specific structural and computational details for the compound This compound required to fulfill your request are not available in the public domain.

Detailed experimental data from single-crystal X-ray diffraction or in-depth computational chemistry studies, which are necessary to accurately report on bond lengths, bond angles, dihedral angles, molecular conformation, intermolecular interactions, and Hirshfeld surface analysis, could not be located for this specific molecule.

The provided search results contain information on various other molecules that include a thiophene ring and an amine functional group. However, the molecular structures of these compounds differ significantly from this compound, primarily due to the absence of the "thian-3-amine" (or tetrahydrothiopyran-3-amine) moiety. Using data from these distinct compounds would be scientifically inaccurate and would not pertain to the subject of your request.

Therefore, it is not possible to generate the requested article with the specified outline and content inclusions while maintaining scientific accuracy.

Intermolecular Interactions and Crystal Packing Motifs

Theoretical and Quantum Chemical Investigations

Theoretical and quantum chemical investigations provide profound insights into the molecular structure, electronic properties, and reactivity of chemical compounds. For a molecule like this compound, these computational methods are indispensable for understanding its behavior at a subatomic level, complementing and guiding experimental studies.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be used to determine its most stable three-dimensional conformation, known as the ground state geometry. nih.govbohrium.com This process involves minimizing the total energy of the molecule by systematically adjusting the positions of its atoms. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. researchgate.net The accuracy of the optimized geometry is fundamental, as it serves as the basis for all subsequent property calculations. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its ability to accept electrons, defining its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, identifying the most probable sites for nucleophilic and electrophilic attacks. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This table is for illustrative purposes only and does not represent actual data.)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.5

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, and positive potential around the amine hydrogen atom.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. acadpubl.eu This analysis is particularly useful for studying hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. acadpubl.eu For the target compound, NBO analysis would elucidate the nature of the chemical bonds and the extent of electron delocalization between the thiophene and thiane rings.

Understanding the distribution of partial atomic charges within a molecule is crucial for interpreting its reactivity and intermolecular interactions. Mulliken Population Analysis and Natural Population Analysis (NPA) are two common methods for calculating these charges. wikipedia.org While Mulliken analysis is simpler, it is known to be highly dependent on the basis set used. wikipedia.orguni-muenchen.de NPA, which is derived from the NBO framework, generally provides a more stable and chemically intuitive description of electron distribution. researchgate.netuni-rostock.de These analyses would assign specific charge values to each atom in this compound, identifying the most electropositive and electronegative centers. This information is vital for understanding the molecule's electrostatic interactions and potential reaction pathways.

Table 2: Hypothetical Atomic Charges (Note: This table is for illustrative purposes only and does not represent actual data.)

Atom Mulliken Charge (a.u.) Natural Population Analysis (a.u.)
S (Thiophene) -0.15 -0.20
N (Amine) -0.45 -0.55
S (Thiane) -0.10 -0.18

Ionization Potential (I ≈ -EHOMO) : The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO) : The energy released when an electron is added.

Electronegativity (χ = (I+A)/2) : The tendency to attract electrons.

Chemical Potential (μ = -(I+A)/2) : The escaping tendency of electrons.

Global Hardness (η = (I-A)/2) : Resistance to charge transfer.

Global Softness (S = 1/2η) : A measure of the molecule's polarizability.

Electrophilicity Index (ω = μ²/2η) : A measure of the energy lowering of a system when it accepts electrons.

Calculating these descriptors for this compound would provide a quantitative assessment of its chemical stability and reactivity profile.

Non-Linear Optical (NLO) Properties: Hyperpolarizability, Dipole Moment, and Polarizability

No published data is available regarding the non-linear optical properties of this compound. A computational study, likely employing Density Functional Theory (DFT) methods, would be required to calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to evaluate its potential as an NLO material. Such an analysis would provide insight into the molecule's response to an external electric field, a key characteristic for applications in optoelectronics.

Fukui Functions for Electrophilic and Nucleophilic Sites

There is no available research on the Fukui functions of this compound. This analysis, derived from conceptual DFT, is crucial for identifying the reactivity of different atomic sites within the molecule. By calculating the Fukui functions (f(r)), one could predict the most probable locations for electrophilic and nucleophilic attacks, offering valuable information on its chemical behavior in reactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound has not been reported in the scientific literature. This theoretical framework would allow for the characterization of the chemical bonds within the molecule based on the topology of the electron density. Such an analysis would yield critical data on bond critical points, bond paths, and the nature of interatomic interactions (e.g., covalent vs. electrostatic).

Computational Validation and Correlation with Experimental Spectroscopic Data

There are no published studies that provide a computational validation of the spectroscopic data (such as FT-IR, UV-Vis, and NMR) for this compound. This type of research would involve performing theoretical calculations of the molecular structure and its spectroscopic properties and comparing the results with experimental data to confirm the structural assignments and gain a deeper understanding of the molecule's electronic and vibrational characteristics.

Structure Activity Relationship Sar and Molecular Design Principles

Elucidating the Influence of Structural Modifications on Biological Activity

Systematic structural modification is a cornerstone of medicinal chemistry, allowing researchers to probe the molecular interactions between a ligand and its biological target. By observing how changes in the molecular structure affect activity, a comprehensive SAR model can be constructed.

The thiane (B73995) ring, a six-membered saturated heterocycle containing a sulfur atom, is a critical component of the core structure. Variations in the size of this ring or the nature of the heteroatom can significantly alter the molecule's conformation and, consequently, its interaction with a biological target.

Studies on homologous series of compounds containing a thiophene (B33073) ring fused to a saturated carbocycle show that increasing the ring size from six to eight members (e.g., from a tetrahydroquinoline to a tetrahydrocyclohepta[b]pyridine or a hexahydrocycloocta[b]pyridine) induces notable changes in molecular geometry. researchgate.netnih.gov For instance, in a series of 2-methoxy-4-(thiophen-2-yl)pyridine derivatives, the conformation of the saturated ring and the relative orientation of the thiophene ring are dependent on the ring size. nih.gov In the six-membered ring analog, the saturated ring adopts a standard half-chair conformation. nih.gov However, in the seven- and eight-membered rings, the methylene (B1212753) groups are displaced to one side of the ring, and bond angles are wider than the standard sp³ value. researchgate.netnih.gov This demonstrates that ring size directly influences the three-dimensional shape of the molecule, which is a critical factor for receptor binding.

While direct studies on heteroatom substitution within the thiane ring of the title compound are limited, the principle of isosteric replacement is a common strategy. Replacing the sulfur atom in the thiane ring with other heteroatoms, such as oxygen (oxane) or nitrogen (piperidine), would alter properties like bond angles, bond lengths, polarity, and hydrogen bonding capacity, thereby influencing biological activity.

The thiophene ring is a versatile scaffold that allows for substitution at various positions. The nature and position of these substituents can dramatically affect electronic properties, lipophilicity, and steric profile, leading to significant changes in biological activity.

Research on various thiophene-containing compounds illustrates the profound impact of substituents. In a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives with fungicidal activity, substitutions on the thiophene ring were critical. mdpi.com For example, introducing electron-withdrawing groups or varying alkyl substituents can modulate the electronic nature of the ring and its potential for interaction with target enzymes or receptors.

Similarly, studies on 2-aminothiophene derivatives have shown that the presence of specific substituents is crucial for their activity as allosteric modulators of the A1 adenosine (B11128) receptor. nih.gov The introduction of a 3-fluoro, 2-trifluoromethyl, or 4-methoxy group on a terminal phenyl ring attached to the thiophene scaffold was found to be favorable for activity. nih.gov Conversely, a 3-aminophenyl derivative showed weak enhancement, suggesting a preference for lipophilic groups on that ring. nih.gov The synthesis of N-aryl/alkylthiophen-2-amines has also shown that the thiophene synthesis is compatible with phenyl rings bearing moderately electron-withdrawing groups like halogens. beilstein-journals.org

The table below summarizes the observed effects of different substituents on the thiophene ring in various classes of biologically active molecules, based on findings from related studies.

Compound Class Substituent on Thiophene/Related Ring Position Observed Effect on Biological Activity
N-(thiophen-2-yl) nicotinamidesMethyl, Cyano, Ester groups3, 4, 5Modulates fungicidal activity against various plant pathogens. mdpi.com
5-Arylethynyl aminothiophenes2-Fluoro, 3,4-Difluoro, 2-Trifluoromethyl5 (on terminal phenyl)Enhanced positive allosteric modulator (PAM) activity at A1AR. nih.gov
Thieno[2,3-b]pyridinesBromo, Cyano-Influences inhibitory activity against Forkhead Box M1 (FOXM1). nih.gov
Pyrazole-thiophene amidesBromo5Serves as a key intermediate for further arylation via cross-coupling reactions. nih.gov

This table is generated based on data from related but distinct molecular scaffolds to illustrate the principles of thiophene substitution.

Common modifications to an amine group include acylation, alkylation, and conversion to other nitrogen-containing functional groups. For example, converting the primary amine to a secondary or tertiary amine by adding alkyl groups would increase its steric bulk and lipophilicity while altering its hydrogen-bonding pattern. Acylation of the amine to form an amide, as seen in N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, introduces a carbonyl group and changes the amine from basic to neutral, significantly altering its electronic and interactive properties. nih.govbohrium.com

In a study of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, modifications to the 4-amino group influenced the compound's antiradical activity. zsmu.edu.ua For instance, introducing a 4-fluorobenzylidene radical slightly decreased activity, whereas a 2-hydroxybenzylidene radical resulted in a high antiradical effect. zsmu.edu.ua This highlights the sensitivity of biological activity to substitutions on the amine moiety.

Rational Design Strategies for Enhanced Bioactivity

Rational drug design leverages the understanding of SAR to create molecules with improved potency, selectivity, and pharmacokinetic profiles. Key strategies include conformational restriction and lipophilicity modulation.

Flexible molecules can adopt numerous conformations in solution, and binding to a receptor requires adopting a specific "bioactive" conformation. This process is entropically unfavorable. Conformational restriction, or rigidification, is a design strategy that limits the number of accessible conformations, pre-organizing the molecule into a shape that is favorable for binding. mdpi.com This can reduce the entropic penalty of binding and lead to enhanced potency. mdpi.comnih.gov

This principle can be applied by incorporating the flexible side chain into a ring system or by introducing sterically bulky groups that restrict bond rotation. For example, in the design of microtubule targeting agents, conformational restriction of an N4-phenyl moiety by incorporating it into a 1,2,3,4-tetrahydroquinoline (B108954) system was explored to study the significance of this strategy on biological activity. mdpi.com Similarly, introducing a methyl group on an aniline (B41778) nitrogen in a related series restricted the free rotation of adjacent bonds, thereby constraining the conformation of the anilino ring. mdpi.com By locking the N-(thiophen-2-ylmethyl)thian-3-amine structure into its putative bioactive conformation, it is possible to achieve a significant increase in affinity for its biological target.

Lipophilicity, often measured as the partition coefficient (log P), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion (ADME), and target engagement. Optimizing lipophilicity is a key design strategy to achieve a balanced profile of potency and drug-like properties.

Excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Conversely, very low lipophilicity can hinder the molecule's ability to cross biological membranes and reach its target. Modulation is often achieved by introducing or removing polar or nonpolar functional groups.

The table below illustrates how lipophilicity (CLogP) and ligand lipophilic efficiency (LLE) were considered in the optimization of a series of 1,2,4-triazine (B1199460) GPR84 antagonists.

Compound pIC₅₀ CLogP Ligand Lipophilic Efficiency (LLE)
5 5.915.560.35
6 6.516.270.24
7 6.826.550.27
8 <53.51N/A

Data adapted from a study on 1,2,4-triazine derivatives to illustrate the application of lipophilicity modulation principles. nih.gov

This approach of fine-tuning the lipophilic character of this compound and its analogs is essential for achieving an optimal biological response.

Computational Approaches in SAR Studies

The exploration of Structure-Activity Relationships (SAR) for novel chemical entities has been significantly accelerated by the integration of computational methods. These in silico techniques provide invaluable insights into the molecular interactions that govern a compound's biological activity, thereby guiding the design of more potent and selective molecules. For this compound and its analogs, computational approaches such as molecular docking and molecular dynamics simulations are instrumental in elucidating their mechanism of action at a molecular level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. This method allows researchers to visualize and analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for molecular recognition and binding affinity.

For instance, in studies involving thiophene-based compounds, molecular docking has been successfully employed to understand their binding with various protein targets. Research on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a related thiophene derivative, utilized molecular docking to investigate its interaction with a lung cancer protein (PDB entry 1x2j). bohrium.comnih.gov Similarly, docking studies on other thiophene derivatives have been conducted to explore their potential as inhibitors of tumor necrosis factor-alpha (TNF-α) and as antibacterial agents. nih.govresearchgate.net These studies typically involve preparing the 3D structures of both the ligand and the target protein, followed by the use of docking software to generate and score various binding poses. The results can reveal key amino acid residues that are critical for the interaction and can guide the chemical modification of the ligand to enhance its binding affinity.

The insights gained from molecular docking are pivotal in the rational design of new derivatives. By understanding the specific interactions between the thiophene moiety, the thiane ring, and the amine group of this compound with its biological target, medicinal chemists can propose modifications to the molecular structure that are likely to improve its pharmacological profile. For example, the introduction of specific substituents on the thiophene ring could lead to additional favorable interactions within the binding pocket.

Below is an illustrative data table showcasing the type of information that can be obtained from molecular docking simulations.

Parameter Description Example Value (Hypothetical)
Binding EnergyThe estimated free energy of binding between the ligand and the target protein. A more negative value indicates a stronger interaction.-8.5 kcal/mol
Interacting ResiduesThe amino acid residues in the target protein's active site that form significant interactions with the ligand.TYR 86, PHE 254, ASP 112
Hydrogen BondsThe specific hydrogen bond interactions between the ligand and the protein, including the atoms involved and the distance.N-H...O=C (ASP 112) - 2.9 Å
Hydrophobic InteractionsThe non-polar interactions between the ligand and the protein that contribute to binding stability.Thiophene ring with PHE 254

Molecular Dynamics Simulations for Binding Conformations and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the motion of atoms in the system by solving Newton's equations of motion, providing a detailed picture of the conformational changes and the stability of the ligand-protein complex. This technique is particularly useful for assessing the stability of the binding pose predicted by molecular docking and for understanding how the ligand and protein adapt to each other upon binding.

In the study of thiophene-based compounds, MD simulations can be used to:

Assess the stability of the ligand in the binding site: By running a simulation for a sufficient length of time, researchers can observe whether the ligand remains in its initial docked pose or if it undergoes significant conformational changes.

Analyze the flexibility of the protein: MD simulations can reveal how the protein structure, particularly the active site, responds to the presence of the ligand.

Calculate binding free energies: More advanced MD simulation techniques, such as free energy perturbation or thermodynamic integration, can be used to obtain more accurate estimates of the binding affinity.

The sulfur atom within the thiophene ring can play a significant role in drug-receptor interactions by participating in hydrogen bonding, which can be further investigated through MD simulations. nih.gov The conformational flexibility of the thiane ring in this compound can also be explored using MD to understand its preferred conformations when bound to a target.

A hypothetical data table summarizing key outputs from a molecular dynamics simulation is presented below.

Parameter Description Example Finding (Hypothetical)
RMSD (Root Mean Square Deviation)A measure of the average distance between the atoms of the ligand or protein over time, compared to a reference structure. A stable RMSD indicates that the system has reached equilibrium.Ligand RMSD fluctuates around 0.2 nm, indicating a stable binding pose.
RMSF (Root Mean Square Fluctuation)A measure of the displacement of individual atoms or residues from their average position. It highlights the flexible regions of the protein.Increased flexibility observed in a loop region near the active site upon ligand binding.
Hydrogen Bond OccupancyThe percentage of simulation time that a specific hydrogen bond is maintained.The hydrogen bond between the amine group and ASP 112 has an occupancy of 85%.

By combining the insights from molecular docking and molecular dynamics simulations, a comprehensive understanding of the structure-activity relationship of this compound can be achieved, paving the way for the design of new and improved therapeutic agents.

Investigation of Molecular Mechanisms and Biological Research Applications

Elucidation of Molecular Mechanism of Action

Detailed studies elucidating the specific molecular mechanism of action for N-(thiophen-2-ylmethyl)thian-3-amine are not currently available. Research into its direct interactions with molecular targets, modulation of enzymatic and receptor activity, and influence on cellular pathways has not been specifically reported.

Interaction with Specific Molecular Targets (Enzymes, Receptors)

There is no specific information available in the reviewed scientific literature detailing the interaction of this compound with specific molecular targets such as enzymes or receptors. While derivatives of thiophene (B33073) have been shown to interact with a variety of targets, including enzymes and receptors involved in cancer and neurological disorders, these findings cannot be directly extrapolated to this compound. nih.govnih.gov

Modulation of Enzyme and Receptor Activity

Specific data on how this compound modulates the activity of enzymes or receptors is not documented. Studies on analogous compounds suggest that the thiophene moiety can be a key pharmacophore in designing inhibitors for enzymes like acetylcholinesterase or various kinases. nih.govnih.gov However, without direct experimental evidence, the specific modulatory effects of this compound remain unknown.

Influence on Intracellular Signaling Pathways (e.g., NF-κB Pathway)

There is no available research describing the influence of this compound on intracellular signaling pathways, such as the NF-κB pathway. While other complex heterocyclic compounds incorporating thiourea (B124793) and benzothiazole (B30560) moieties have been studied for their effects on such pathways, this information is not directly applicable to the compound . nih.gov

Receptor Interaction Studies (e.g., Neurotransmitter or Hormone Receptors)

Specific receptor interaction studies for this compound, for instance, with neurotransmitter or hormone receptors, have not been published. A class of aminothiophene derivatives has been explored as allosteric modulators for the A1 adenosine (B11128) receptor, indicating a potential, yet unconfirmed, area for investigation for structurally related compounds. nih.gov

Role as Chemical Probes and Pharmacological Tool Compounds

There is no information available in the public scientific literature detailing the use of this compound as a chemical probe or a pharmacological tool compound.

Advanced Research Applications in Chemical Sciences

Applications in Organic Synthesis

Reactant in the Synthesis of Novel Derivatives (e.g., Pyrimidine (B1678525) and Acylguanidine Derivatives)

While direct synthesis of pyrimidine and acylguanidine derivatives from N-(thiophen-2-ylmethyl)thian-3-amine is a specific area of ongoing research, the broader class of thiophene (B33073) derivatives is extensively used in creating such compounds. Thienopyrimidine derivatives, for instance, are of significant interest due to their wide range of biological activities. researchgate.netekb.eg The synthesis of these molecules often involves the reaction of a thiophene compound bearing an amino group with other reagents to construct the pyrimidine ring. researchgate.net For example, 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile can be treated with methylisothiocyanate to form a precursor for thienopyrimidine synthesis. ekb.eg This highlights the potential of amino-functionalized thiophenes like this compound to act as key starting materials in the generation of novel heterocyclic systems.

Similarly, acylguanidine derivatives, which are recognized for their therapeutic potential, can be synthesized from amine precursors. The synthesis of acylguanidine zanamivir (B325) derivatives, for instance, showcases the modification of an amine to create these valuable compounds. rsc.org The amine functionality in this compound provides a reactive site for the introduction of the guanidinyl group, suggesting its utility in the development of new acylguanidine-based molecules.

Versatile Building Block for More Complex Organic Molecules with Sulfur and Nitrogen Functionalities

The molecular architecture of this compound, which incorporates both a thiophene and a thiane (B73995) ring along with a secondary amine, makes it a highly versatile building block for constructing more intricate organic molecules. The presence of both sulfur and nitrogen atoms is a key feature, as these elements are prevalent in many biologically active and functional organic materials. derpharmachemica.comdiva-portal.org Thiophene-containing compounds are important synthetic precursors for a range of biologically active molecules. nih.gov The ability to use compounds like this compound as a scaffold allows for the systematic development of new chemical entities with tailored properties. The synthesis of 3-alkylthieno[3,2-b]thiophenes, important for organic electronics, from simpler thiophene derivatives illustrates the building block approach. nih.gov

Applications in Materials Science and Nanotechnology

The unique electronic and structural properties of this compound lend themselves to applications in the development of advanced materials and nanotechnology.

Functionalization of Multiwall Carbon Nanotubes (MWCNT)

The amine group in this compound makes it a suitable candidate for the functionalization of multiwall carbon nanotubes (MWCNTs). Functionalization of CNTs is crucial for improving their solubility and processability, and for tailoring their properties for specific applications. up.pt Amine functionalization, in particular, can be achieved through various methods, including the acylation-amidation of previously oxidized CNTs. nih.gov This process involves creating carboxylic acid groups on the CNT surface which can then react with an amine to form a stable amide linkage. The attachment of molecules like this compound can introduce new functionalities to the MWCNTs, stemming from the thiophene and thiane rings. This can be advantageous for applications such as the development of novel catalysts or sensors. nih.govqub.ac.uk

Below is a table summarizing common methods for amine functionalization of MWCNTs:

Functionalization MethodDescriptionPotential Outcome with this compound
Covalent Functionalization Creation of a chemical bond between the CNT and the functional group. Often involves initial oxidation of the CNTs to create reactive sites. beilstein-journals.orgStable attachment of the molecule, introducing sulfur and nitrogen functionalities to the CNT surface.
Non-Covalent Functionalization Physical adsorption or wrapping of the functional molecule onto the CNT surface through van der Waals forces or π-π stacking.Preservation of the electronic structure of the CNTs while still modifying their surface properties.
Direct Alkylation Reaction of an amine with a halogenated CNT.A direct method for attaching the amine group to the CNT framework.
Acylation-Amidation Reaction of an amine with carboxylated CNTs, often in the presence of a coupling agent. nih.govForms a stable amide bond, providing a robust method for functionalization.

Potential in Organic Electronics and Advanced Materials Development

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge-transport properties. The thiophene unit in this compound suggests its potential as a building block for organic semiconductors. Thiophene-containing cationic compounds have found use in applications such as photosensitizing and photovoltaic cells. nih.gov The incorporation of nitrogen atoms, as seen in this compound, can further modulate the electronic properties of these materials. Tertiary amines, for example, have been shown to act as effective n-type dopants in organic semiconductors. researchgate.net The combination of sulfur and nitrogen heterocycles in a single molecule offers a pathway to fine-tune the electronic and morphological characteristics of materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Exploratory Applications in Corrosion Inhibition (for related thiophene derivatives)

While specific studies on this compound as a corrosion inhibitor are not widely reported, the broader class of thiophene derivatives has demonstrated significant promise in this area. derpharmachemica.comresearchgate.net The effectiveness of organic corrosion inhibitors is often linked to the presence of heteroatoms like sulfur and nitrogen, as well as π-electrons, which can facilitate adsorption onto a metal surface. derpharmachemica.com Thiophene derivatives can act as mixed-type inhibitors, meaning they can inhibit both the anodic and cathodic reactions of corrosion. derpharmachemica.comresearchgate.net Their adsorption on the metal surface often follows the Langmuir adsorption isotherm. derpharmachemica.comresearchgate.net The presence of both sulfur and nitrogen in this compound makes it a strong candidate for future investigation as a corrosion inhibitor.

The following table summarizes the performance of some thiophene derivatives as corrosion inhibitors for carbon steel in acidic media:

Thiophene DerivativeInhibition Efficiency (%)Mechanism
(E)-thiophene-2-carbaldehyde oxime94.0Mixed-type inhibitor, adsorbs on the metal surface. researchgate.net
(E)-5-(thiophen-2-yl)-1H-tetrazole96.0Mixed-type inhibitor, forms a protective barrier layer. researchgate.net
Cationic aryl bithiophene derivative (MA-1740)96.9Mixed-type inhibitor, blocks active sites on the steel surface. nih.gov
Cationic aryl bithiophene derivative (MA-1615)95.6Mixed-type inhibitor, adsorbs on the carbon steel. nih.gov

Future Research Directions and Unexplored Avenues for N Thiophen 2 Ylmethyl Thian 3 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-(thiophen-2-ylmethyl)thian-3-amine and its derivatives presents an opportunity to apply modern, sustainable chemical practices. Traditional synthetic routes for N-alkylation of amines often rely on harsh reagents and generate significant waste. nih.gov Future research should prioritize the development of "green" synthetic protocols that are safer, more efficient, and environmentally benign.

Key research avenues include:

Catalytic Hydrogen Autotransfer: This "borrowing hydrogen" methodology uses alcohols as alkylating agents, with water as the only byproduct, representing a highly atom-economical approach. researchgate.net The development of a catalytic system for the direct N-alkylation of thian-3-amine (B2788540) with thiophene-2-methanol would be a significant advancement.

Green Solvents and Conditions: Moving away from conventional organic solvents is a core tenet of green chemistry. Research could explore the use of water, deep eutectic solvents, or ionic liquids for the synthesis. rsc.orgunito.it Furthermore, techniques like microwave-assisted or solvent-free reactions could reduce reaction times and energy consumption. nih.gov

Reductive Amination with Sustainable Reagents: Future work could focus on the reductive amination of thian-3-one with thiophen-2-ylmethanamine or thiophene-2-carboxaldehyde with thian-3-amine, employing green reducing systems like zinc in acetic acid or catalytic hydrogenation. nih.gov

One-Pot and Tandem Reactions: Designing multi-component reactions (MCRs) or tandem processes where multiple bonds are formed in a single operation can significantly improve efficiency and reduce waste from intermediate purification steps. nih.govresearchgate.net

The table below compares potential traditional and sustainable synthetic strategies.

FeatureTraditional ApproachProposed Sustainable ApproachRationale
Alkylating Agent Thiophen-2-ylmethyl halideThiophene-2-methanolAvoids halide waste, uses a more benign reagent.
Methodology Stoichiometric SN2 reactionCatalytic Hydrogen Autotransfer / Reductive AminationHigher atom economy, catalytic cycle reduces waste. researchgate.net
Solvent Dichloromethane, THFWater, Ethanol (B145695), Deep Eutectic SolventsReduces environmental impact and safety hazards. rsc.orgunito.it
Energy Input Prolonged heatingMicrowave-assisted synthesisDrastically reduces reaction times and energy usage. nih.gov

In-Depth Computational Studies on Reactivity, Selectivity, and Reaction Mechanisms

Computational chemistry offers powerful tools to predict the properties and behavior of this compound before committing to extensive laboratory work. Techniques like Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure, reactivity, and potential interactions. rsc.orgrsc.org

Future computational investigations should focus on:

Structural and Electronic Characterization: DFT calculations can determine optimized molecular geometry, bond lengths, and angles, which can be correlated with experimental data from X-ray crystallography. bohrium.com Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will help in understanding its electronic properties and reactivity. rsc.org

Reactivity Mapping: Generating Molecular Electrostatic Potential (MEP) maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents or biological targets.

Mechanism Simulation: Simulating the proposed synthetic pathways can elucidate reaction mechanisms, identify transition states, and predict the feasibility and selectivity of different routes.

Virtual Screening and Docking: Molecular docking studies can be performed to screen this compound and its virtual derivatives against libraries of known biological targets (e.g., kinases, enzymes, receptors). This can generate initial hypotheses about its potential pharmacological activity and guide experimental screening. nih.govrsc.org

The following table outlines key computational methods and their potential applications for this compound.

Computational MethodResearch GoalExpected Outcome
Density Functional Theory (DFT) Determine stable conformation and electronic properties.Optimized geometry, HOMO-LUMO gap, spectral data (IR, NMR). bohrium.com
Molecular Electrostatic Potential (MEP) Predict reactive sites for chemical reactions or receptor binding.3D map of electrostatic potential, identifying nucleophilic/electrophilic centers.
Transition State Theory Elucidate mechanisms of synthesis or metabolism.Energy profiles of reaction pathways, identification of intermediates.
Molecular Dynamics (MD) Simulation Assess the stability of the molecule when bound to a biological target.Information on the dynamics and stability of the ligand-receptor complex. nih.gov
Molecular Docking Predict binding affinity and mode to various protein targets.Prioritization of biological targets for in vitro testing. rsc.org

Comprehensive Structure-Activity Landscape Exploration for Diverse Biological Targets

The thiophene (B33073) scaffold is a "privileged pharmacophore" present in numerous FDA-approved drugs with a wide range of activities, including anti-inflammatory, anticancer, and antipsychotic effects. nih.govmdpi.com The future for this compound lies in a systematic exploration of its structure-activity relationship (SAR) to uncover its therapeutic potential.

A focused research program should involve:

Synthesis of Analog Libraries: A library of derivatives should be synthesized by systematically modifying each part of the molecule: the thiophene ring, the methylene (B1212753) bridge, and the thiane (B73995) ring.

Broad Biological Screening: The synthesized library should be screened against a diverse panel of biological targets. Given the known activities of thiophene derivatives, initial screening could focus on assays for anticancer, anti-inflammatory (e.g., COX/LOX enzyme inhibition), antimicrobial, and neurological activities. nih.govresearchgate.netnih.gov

Iterative SAR Analysis: The results from the screening will guide the synthesis of next-generation compounds to optimize potency, selectivity, and drug-like properties. The sulfur atom in the thiophene ring can participate in hydrogen bonding, and its planar structure can enhance receptor binding, aspects that should be carefully considered in the design process. nih.gov

The table below details potential structural modifications and their rationale for an SAR study.

Molecular SubstructureProposed ModificationsRationale for Exploration
Thiophene Ring Introduction of substituents (e.g., halogens, methyl, methoxy) at the 3, 4, or 5-positions.To modulate electronic properties, lipophilicity, and metabolic stability, thereby affecting potency and pharmacokinetics. researchgate.net
Methylene Bridge Lengthening or shortening the alkyl chain; introducing rigidity (e.g., cyclopropyl).To optimize the spatial orientation and distance between the thiophene and thiane moieties for optimal target binding.
Thiane Ring Oxidation of the sulfur to sulfoxide (B87167) or sulfone; substitution on the ring.To alter polarity, solubility, and hydrogen bonding capacity.
Amine Group Conversion to an amide or sulfonamide; quaternization.To modify basicity and explore different interactions with biological targets. nih.gov

Elucidation of Undiscovered Biological Mechanisms and Target Identification

Should initial screening reveal significant biological activity, the next critical step is to identify the specific molecular target(s) and elucidate the mechanism of action (MoA). This is a crucial hurdle in drug discovery that transforms a "bioactive hit" into a "lead compound." nih.gov

Future research should employ a multi-pronged approach for target deconvolution:

Affinity-Based Proteomics: This is a powerful method where a derivative of this compound is functionalized with a linker and immobilized on a solid support (e.g., magnetic beads). rsc.org This "bait" is used to capture binding proteins from cell lysates, which are then identified using mass spectrometry.

Activity-Based Protein Profiling (ABPP): If the compound is suspected to be an enzyme inhibitor, ABPP can be used. This technique utilizes probes that react covalently with the active site of enzymes, allowing for the identification of specific targets in a complex proteome. frontiersin.org

Genetic and Transcriptomic Approaches: Techniques such as CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or hypersensitivity to the compound, thereby pointing to its target or pathway. RNA sequencing can reveal changes in gene expression profiles upon treatment, offering clues about the affected cellular processes.

Computational Target Prediction: In silico methods like reverse docking or pharmacophore modeling can screen the compound's structure against databases of known protein binding sites to generate a list of plausible targets for experimental validation. nih.gov

StrategyDescriptionKey Advantage
Affinity Chromatography The compound is used as bait to "pull down" its cellular binding partners for identification. rsc.orgUnbiased; does not require prior knowledge of the target class.
Activity-Based Protein Profiling (ABPP) Uses reactive probes to covalently label and identify enzyme targets within the proteome. frontiersin.orgProvides direct evidence of target engagement in a native biological system.
CRISPR-Cas9 Screening Identifies genes that modify cellular sensitivity to the compound.Links the compound's activity to specific genetic pathways.
Reverse Docking Computationally screens the compound against a large library of protein structures.Rapidly generates a list of high-probability targets for focused validation.

Exploration of New Material Science Applications and Functional Design

The unique electronic properties of the thiophene ring have made it a cornerstone of materials science, particularly in the field of organic electronics. numberanalytics.comresearchgate.net The this compound molecule, with its combination of a π-conjugated thiophene head and a functionalizable amine tail, is a promising building block for novel functional materials.

Unexplored avenues in material science include:

Conducting Polymers: The secondary amine provides a reactive site for polymerization. Polymers incorporating this monomer could exhibit interesting electronic properties from the thiophene units, while the bulky, flexible thiane group could influence polymer morphology, solubility, and processability.

Organic Semiconductors: Thiophene oligomers are well-known semiconductors. acs.org This compound could be used to synthesize novel oligomers or small molecules for use in Organic Thin-Film Transistors (OTFTs).

Materials for Photovoltaics: Fused-thiophene systems are highly effective in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs). mdpi.com This molecule could serve as a precursor for creating more complex donor-acceptor structures designed to optimize light absorption and charge separation.

Chemical Sensors: The amine group can act as a recognition site for analytes through hydrogen bonding or chemical reaction. Binding of an analyte could induce a change in the electronic properties of the thiophene ring, leading to a detectable optical or electrical signal.

Application AreaRole of this compoundPotential Advantage
Organic Electronics Monomer for novel polythiophenes.The thiane and amine groups can tune solubility, processability, and solid-state packing. researchgate.net
Organic Photovoltaics (OPV) Building block for donor-acceptor molecules.Provides a versatile scaffold for tuning HOMO/LUMO energy levels. mdpi.com
Chemical Sensors Functional core of a sensor device.The amine group offers a site for analyte binding, coupled with the thiophene's signaling capability.
Functional Surfaces Molecule for surface modification.Can be grafted onto surfaces via the amine group to impart specific electronic or chemical properties.

Advanced Bio-conjugation Strategies for Targeted Molecular Delivery

If this compound is found to have potent biological activity, its therapeutic potential could be greatly enhanced through targeted delivery. Bioconjugation—the covalent linking of molecules—can be used to attach the compound to targeting moieties that direct it specifically to diseased cells, thereby increasing efficacy and reducing off-target side effects. thermofisher.com This is a common strategy for improving the profiles of potent but poorly soluble or non-specific thiophene-based agents. nih.govacs.orgmdpi.com

Future research should explore:

Amine-Directed Conjugation: The secondary amine is a convenient chemical handle for bioconjugation. It can be targeted by a variety of reagents, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, to form stable amide or thiourea (B124793) bonds, respectively. thermofisher.comcytometry.me

Targeting Ligand Conjugation: The compound could be conjugated to molecules that bind to receptors overexpressed on specific cell types. For example, conjugation to folic acid can target cancer cells that overexpress the folate receptor. nih.govresearchgate.net

Antibody-Drug Conjugates (ADCs): For potent cytotoxic agents, conjugation to a monoclonal antibody that recognizes a tumor-specific antigen can create a highly selective ADC.

Nanoparticle-Based Delivery: The compound can be encapsulated within or covalently attached to the surface of nanoparticles (e.g., liposomes, PLGA, or albumin nanoparticles). nih.govmdpi.com This can improve solubility, prolong circulation time, and achieve passive targeting through the enhanced permeability and retention (EPR) effect in tumors.

Conjugation PartnerDelivery StrategyPotential Therapeutic Application
Folic Acid Active targeting of folate receptor-positive cells. nih.govOvarian, lung, and breast cancer therapy.
Monoclonal Antibody Antibody-Drug Conjugate (ADC) for specific antigen targeting.Highly selective cancer therapy.
Albumin Nanoparticles Nanocarrier for improved solubility and tumor accumulation. mdpi.comBroad-spectrum solid tumor therapy.
Cell-Penetrating Peptides Enhanced intracellular delivery.Overcoming drug resistance by improving cellular uptake.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(thiophen-2-ylmethyl)thian-3-amine, and how can reaction conditions be standardized?

  • Methodological Answer : Microwave-assisted synthesis is highly efficient for analogous compounds (e.g., 1,2,4-triazole derivatives with thiophen-2-ylmethyl groups). Key parameters include temperature (110–150°C), reaction time (45–60 minutes), and pressure (14.4 bar) . Standardizing conditions requires iterative testing with real-time monitoring (e.g., TLC) and characterization via NMR and elemental analysis to confirm reproducibility .

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR, MS, and elemental analysis. For example, thiophen-H protons in similar compounds exhibit distinct δ values (e.g., 6.6–7.4 ppm for thiophene protons) . Discrepancies in CHNS data (e.g., ±0.05% for carbon) should be cross-validated with high-resolution MS to resolve ambiguities .

Q. What are the common impurities encountered during synthesis, and how are they characterized?

  • Methodological Answer : Side products often arise from incomplete substitution or oxidation. For instance, unreacted thiophen-2-ylmethyl intermediates can be identified via HPLC or GC-MS. Column chromatography (e.g., using hexane/isopropyl alcohol mixtures) effectively isolates the target compound .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity. Molecular docking (e.g., using AutoDock Vina) can screen derivatives for binding affinity to biological targets like enzymes or receptors . Experimental validation via SAR studies is critical .

Q. What strategies mitigate contradictory data in crystallographic vs. spectroscopic structural assignments?

  • Methodological Answer : Single-crystal X-ray diffraction remains the gold standard for unambiguous confirmation. For example, crystallographic data resolved discrepancies in NMR-based assignments of 3-nitrothiophen-2-amine derivatives . When crystals are unavailable, 2D NMR (e.g., COSY, NOESY) and dynamic NMR experiments can clarify dynamic processes .

Q. How are multi-step synthetic pathways optimized for bis-derivatives of this compound?

  • Methodological Answer : Sequential reactions (e.g., alkylation followed by Schiff base formation) require precise stoichiometric control. For bis-triazole derivatives, ethanoic acid-mediated condensation with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) achieves high yields (>85%) under reflux . Microwave irradiation reduces reaction times by 50% compared to conventional heating .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Screen for anti-inflammatory activity via COX-2 inhibition assays or anticancer potential using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Isoxazole-thiophene hybrids have shown IC₅₀ values <10 µM in preliminary studies . Always include positive controls (e.g., aspirin for COX-2) to validate assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.